![molecular formula C9H9F2NO2 B1348891 2,5-Difluoro-l-phenylalanine CAS No. 31105-92-7](/img/structure/B1348891.png)
2,5-Difluoro-l-phenylalanine
Overview
Description
2,5-Difluoro-l-phenylalanine is a modified form of l-phenylalanine, an essential amino acid that is not synthesized in the human body and must be obtained through dietary sources . It is a phenylalanine derivative, a non-proteinogenic alpha-amino acid, and a member of monofluorobenzenes .
Synthesis Analysis
The synthesis of fluorinated phenylalanines, including this compound, has been a hot topic in drug research over the last few decades . The synthetic methods introduce fluorine into the phenyl, the β-carbon, or the α-carbon of ᴅ-or ʟ-phenylalanines .Molecular Structure Analysis
The molecular formula of this compound is C9H9F2NO2, and its molecular weight is 201.17 . The InChI code is 1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .Chemical Reactions Analysis
The chemistry of peptides containing fluorinated phenylalanines represents a hot topic in drug research over the last few decades . The replacement of hydrogen by fluorine has been used in the development to improve the biophysical and chemical properties of bioactives .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It is stored at ambient temperature .Scientific Research Applications
1. Phenylalanine Biosynthesis and Metabolic Engineering
The study of L-Phenylalanine (L-Phe) is significant due to its various applications in food and medicinal fields. Ding et al. (2016) developed an in vitro system for direct investigation of phenylalanine biosynthesis in E. coli. They identified key enzymes in the shikimate (SHIK) pathway that affect the production of phenylalanine, providing a method to improve the yield of phenylalanine in metabolic engineering processes (Ding et al., 2016).
2. Enzyme Inhibition Studies
2,5-Dihydro-L-phenylalanine has been identified as a potent inhibitor of enzymes like tryptophan 5-monooxygenase, indoleamine 2,3-dioxygenase, and tryptophan 2,3-dioxygenase. Watanabe et al. (1978) discovered its inhibitory properties, providing insights into its potential use in biochemical studies and drug design (Watanabe et al., 1978).
3. Amino Acid-Nucleotide Interactions
The interactions of L-Phenylalanine with nucleotides have been studied using 2H NMR, which has implications for understanding nucleic acid-protein interactions. Khaled et al. (1982) demonstrated this interaction by observing changes in line width of aromatic deuteron signals of phenylalanine when bound to nucleotides (Khaled et al., 1982).
4. Structural Biology and Protein Interactions
Qianzhu et al. (2020) discussed the use of para-pentafluorosulfanyl phenylalanine (SF5Phe), an unnatural amino acid, for site-specific incorporation into proteins. This has applications in structural biology and protein research, demonstrating the utility of modified phenylalanine derivatives in biochemistry (Qianzhu et al., 2020).
5. Biotechnological Applications
MacDonald and D'Cunha (2007) highlighted the significance of phenylalanine ammonia lyase (PAL) in clinical, industrial, and biotechnological applications. PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which is crucial in the production of aspartame and the treatment of phenylketonuria (MacDonald & D'Cunha, 2007).
Mechanism of Action
Future Directions
Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . They are also used in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
properties
IUPAC Name |
(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351991 | |
Record name | 2,5-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31105-92-7 | |
Record name | 2,5-difluoro-l-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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